tert-butyl7-[imino(methyl)oxo-lambda6-sulfanyl]-5-azaspiro[3.4]octane-5-carboxylate
Description
This compound is a spirocyclic organic molecule featuring a 5-azaspiro[3.4]octane core modified with a tert-butyl carboxylate group at position 5 and a unique sulfur-containing substituent at position 5. The sulfur atom is part of an imino(methyl)oxo-lambda6-sulfanyl group, which introduces both sulfonamide-like and sulfilimine-like characteristics.
Properties
IUPAC Name |
tert-butyl 7-(methylsulfonimidoyl)-5-azaspiro[3.4]octane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3S/c1-12(2,3)18-11(16)15-9-10(19(4,14)17)8-13(15)6-5-7-13/h10,14H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTINKZJUGKTDNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC12CCC2)S(=N)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 7-(methylsulfonimidoyl)-5-azaspiro[3.4]octane-5-carboxylate involves multiple steps, typically starting with the formation of the spirocyclic core. The reaction conditions often include the use of strong bases and specific solvents to facilitate the formation of the spirocyclic structure. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity.
Chemical Reactions Analysis
tert-butyl7-[imino(methyl)oxo-lambda6-sulfanyl]-5-azaspiro[3.4]octane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonimidoyl group.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug development.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 7-(methylsulfonimidoyl)-5-azaspiro[3.4]octane-5-carboxylate involves its interaction with specific molecular targets. The sulfonimidoyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The spirocyclic structure may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The tert-butyl7-[imino(methyl)oxo-lambda6-sulfanyl] derivative distinguishes itself from analogs through its sulfur-based substituent. Key comparisons include:
a) tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate ()
- Structural Differences : The oxo group is at position 6 instead of 7, and the azaspiro system is 2-aza (vs. 5-aza in the target compound).
- Functional Impact : The absence of sulfur limits its reactivity toward nucleophiles compared to the target compound’s sulfanyl group. This analog is used as a precursor in piperazine-based drug synthesis .
b) tert-butyl 5-[(chlorosulfonyl)methyl]-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate ()
- Structural Differences : Contains a chlorosulfonylmethyl group at position 5 and an oxo group at position 6.
- Functional Impact : The chlorosulfonyl group enhances electrophilicity, making it a reactive intermediate for nucleophilic substitution. Molecular weight (339.79 g/mol) is higher than the target compound due to chlorine and additional oxygen .
c) Benzyl 7-(chlorosulfonyl)-5-azaspiro[3.4]octane-5-carboxylate ()
- Structural Differences : Benzyl ester replaces the tert-butyl group, and a chlorosulfonyl group is at position 7.
- Functional Impact: The benzyl group increases hydrophobicity and alters cleavage conditions (e.g., hydrogenolysis vs. acidolysis for tert-butyl). Discontinued availability suggests stability or synthesis challenges .
d) tert-butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate ()
- Structural Differences : Iodomethyl substituent at position 6 and a 5-oxa-2-aza core.
- Functional Impact : The iodomethyl group acts as a leaving group, enabling alkylation reactions. This contrasts with the target compound’s sulfanyl group, which may participate in redox or coordination chemistry .
Physicochemical Properties
Notes:
- The target compound’s sulfur-containing group likely increases molecular weight and polarity compared to oxo analogs.
- Chlorosulfonyl and iodomethyl derivatives exhibit higher molecular weights due to halogen inclusion .
Biological Activity
Tert-butyl 7-[imino(methyl)oxo-lambda6-sulfanyl]-5-azaspiro[3.4]octane-5-carboxylate is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a spirocyclic structure, which is often associated with various bioactive compounds. Its molecular formula is , and it has a molecular weight of approximately . The presence of the imino and sulfanyl groups contributes to its reactivity and potential interactions with biological targets.
1. Antinociceptive Effects
Recent studies have highlighted the antinociceptive properties of related spirocyclic compounds. For example, derivatives of 2,6-diazaspiro[3.4]octane have been shown to act as sigma-1 receptor antagonists, enhancing the antinociceptive effect of morphine while also mitigating morphine tolerance . This suggests that tert-butyl 7-[imino(methyl)oxo-lambda6-sulfanyl]-5-azaspiro[3.4]octane-5-carboxylate could exhibit similar properties, potentially serving as an adjunct in pain management therapies.
2. Neuroprotective Potential
Another area of interest is the neuroprotective potential of spirocyclic compounds. Research indicates that certain derivatives inhibit O-GlcNAcase (OGA), an enzyme implicated in neurodegenerative disorders . Given the structural similarities, it is plausible that tert-butyl 7-[imino(methyl)oxo-lambda6-sulfanyl]-5-azaspiro[3.4]octane-5-carboxylate may also possess neuroprotective activity, warranting further investigation.
Synthesis
The synthesis of tert-butyl 7-[imino(methyl)oxo-lambda6-sulfanyl]-5-azaspiro[3.4]octane-5-carboxylate can be achieved through various chemical transformations involving readily available starting materials. The synthetic routes typically involve annulation strategies that utilize cyclization reactions to form the spirocyclic structure .
Case Studies and Research Findings
Several studies have focused on related compounds, providing insights into their biological activities:
These findings emphasize the need for further research on tert-butyl 7-[imino(methyl)oxo-lambda6-sulfanyl]-5-azaspiro[3.4]octane-5-carboxylate to fully elucidate its biological activities.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for achieving high-purity synthesis of tert-butyl7-[imino(methyl)oxo-lambda6-sulfanyl]-5-azaspiro[3.4]octane-5-carboxylate?
- Methodology :
- Optimize reaction conditions (temperature: −70°C to ambient; solvent: THF or DCM) to minimize side reactions .
- Employ sequential purification: recrystallization followed by column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) .
- Monitor reaction progress via TLC or HPLC to isolate intermediates and final product efficiently .
Q. How is the molecular structure of this compound validated experimentally?
- Methodology :
- X-ray crystallography : Use SHELX software for structure refinement, leveraging high-resolution data to resolve spirocyclic and sulfanyl moieties .
- Spectroscopic analysis : Confirm functional groups via H/C NMR and FT-IR; validate molecular weight via ESI-MS .
- Comparative analysis : Cross-reference with structurally similar spirocyclic compounds (e.g., tert-butyl 7-oxo derivatives) to identify characteristic peaks .
Q. What are the key solubility and stability considerations for handling this compound?
- Methodology :
- Test solubility in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., dichloromethane) to guide reaction solvent selection .
- Conduct stability assays under varying pH (4–9) and temperature (4°C to 40°C) to identify optimal storage conditions .
Advanced Research Questions
Q. How can computational modeling aid in predicting reaction pathways for functionalizing the imino-sulfanyl group?
- Methodology :
- Use quantum chemical calculations (e.g., DFT) to map energy barriers for oxidation/reduction reactions .
- Apply ICReDD’s reaction path search methods to simulate intermediate states and identify optimal conditions (e.g., catalytic systems) .
- Validate predictions with experimental data (e.g., kinetic studies using UV-Vis or F NMR for sulfur-centered reactions) .
Q. How should researchers resolve contradictions in reaction yield data when modifying the spirocyclic framework?
- Methodology :
- Design of Experiments (DOE) : Vary substituents (e.g., methyl vs. tert-butyl groups) and analyze steric/electronic effects via Hammett plots .
- Cross-validation : Compare experimental yields with computational predictions (e.g., steric maps from molecular docking software) .
- Case study : Contrast reactivity with analogs like tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylate to identify steric bottlenecks .
Q. What methodologies are recommended for assessing biological activity and structure-activity relationships (SAR)?
- Methodology :
- In vitro assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity .
- SAR analysis : Synthesize derivatives (e.g., substituting sulfanyl with oxo groups) and correlate structural changes with activity trends .
- Table : Comparative bioactivity of spirocyclic analogs:
Q. How can researchers mitigate hazards associated with reactive intermediates during synthesis?
- Methodology :
- Safety protocols : Use inert atmosphere (N/Ar) for moisture-sensitive steps; employ fume hoods and explosion-proof equipment .
- Real-time monitoring : Use in-situ FT-IR or Raman spectroscopy to detect hazardous byproducts (e.g., peroxides) .
- Waste management : Neutralize reactive residues (e.g., LiAlH quenched with ethyl acetate) before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
